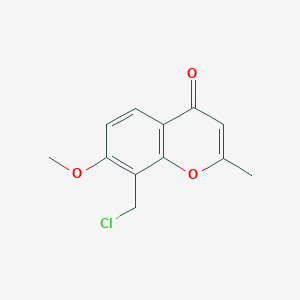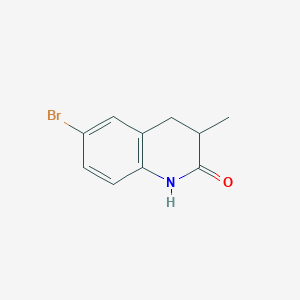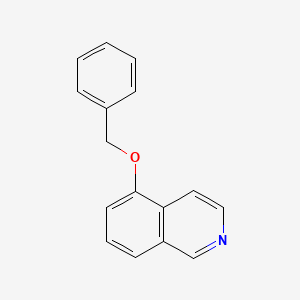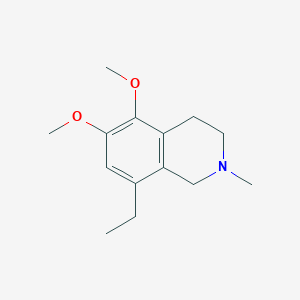
8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo que pertenece a la clase de las tetrahidroisoquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se encuentran a menudo en productos naturales y productos farmacéuticos sintéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina típicamente involucra la reacción de Pictet-Spengler, donde los derivados de feniletilamina reaccionan con aldehídos o cetonas en presencia de un catalizador ácido . Este método permite la formación del núcleo tetrahidroisoquinolina con varios sustituyentes.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar la optimización de las condiciones de reacción de Pictet-Spengler para lograr mayores rendimientos y pureza. Esto puede incluir el uso de diferentes disolventes, temperaturas y catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertirlo en dihidro o derivados de isoquinolina totalmente reducidos.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, RNH2) en diversas condiciones.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir dihidroisoquinolinas.
Aplicaciones Científicas De Investigación
8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y productos farmacéuticos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías de la enfermedad, ejerciendo así efectos terapéuticos .
Compuestos similares:
1,2,3,4-Tetrahidroisoquinolina: Un compuesto parental con características estructurales similares pero que carece de los sustituyentes específicos de 8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina.
6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolina: Otro derivado con diferentes sustituyentes, lo que lleva a distintas propiedades químicas y biológicas.
Singularidad: 8-Etil-5,6-dimetoxi-2-metil-1,2,3,4-tetrahidroisoquinolina es única debido a su combinación específica de grupos etilo, metoxi y metilo, que confieren una reactividad química única y potenciales actividades biológicas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the specific substituents of 8-Ethyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of ethyl, methoxy, and methyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
89549-06-4 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
8-ethyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H21NO2/c1-5-10-8-13(16-3)14(17-4)11-6-7-15(2)9-12(10)11/h8H,5-7,9H2,1-4H3 |
Clave InChI |
JCZWTVCUBAFADN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C2=C1CN(CC2)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
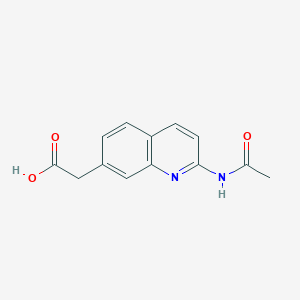
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
